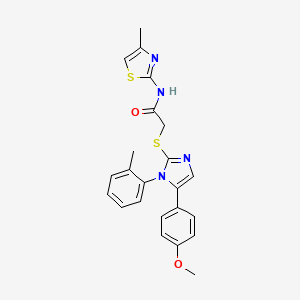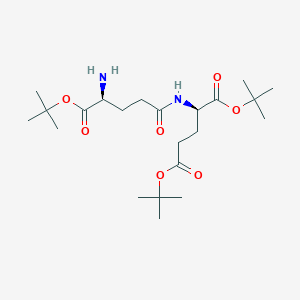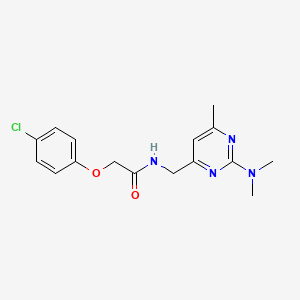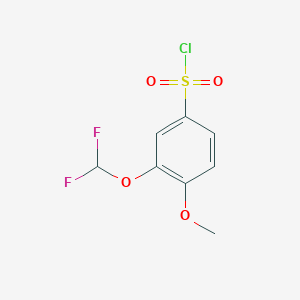
4-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The structure of thiophene derivatives is often stabilized by π–π stacking interactions .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides can be synthesized via a Suzuki cross-coupling reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, 5-Bromo-2-thiophenecarboxaldehyde has a refractive index of 1.637, a boiling point of 105-107 °C/11 mmHg, and a density of 1.607 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Reactivity
Research indicates that thiophene derivatives are crucial in the synthesis of heterocyclic compounds due to their interesting reactivity patterns. For instance, studies have shown the utility of thiophene derivatives in the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through reactions with various nitrogen nucleophiles (Mohareb et al., 2004). These compounds exhibit a broad spectrum of biological activities, highlighting the importance of thiophene derivatives in medicinal chemistry.
Biological Activities
Another aspect of the research focuses on the biological activities of thiophene derivatives. For example, certain thiophene-based compounds have been synthesized and evaluated for their antimicrobial properties (Gad-Elkareem et al., 2011). This suggests the potential of 4-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide and similar molecules in developing new antimicrobial agents.
Spectroscopic Characterization and Crystal Structure
The structural and spectroscopic characterization of thiophene derivatives is also a significant area of interest. Research on the synthesis, spectroscopic characterization, and crystal structure of related compounds provides essential insights into their chemical behavior and potential applications in material science (Anuradha et al., 2014). The detailed analysis of these compounds helps in understanding their physical properties and reactivity, which is crucial for their application in various fields.
Nonlinear Optical Properties and Computational Applications
Furthermore, the nonlinear optical (NLO) properties and computational applications of thiophene derivatives have been explored. Studies involving DFT calculations to investigate electronic structures and NLO properties of thiophene-based compounds indicate potential applications in the development of new materials with specific optical properties (Kanwal et al., 2022). Such research underscores the versatility of thiophene derivatives in materials science, particularly in creating compounds with desirable electronic and optical characteristics.
Photostabilization Applications
Lastly, the use of thiophene derivatives as photostabilizers for polymers, such as poly(vinyl chloride), has been documented. New thiophene compounds have shown to effectively reduce the level of photodegradation in PVC films, suggesting their potential as stabilizing agents against UV radiation (Balakit et al., 2015). This application is particularly relevant in enhancing the durability and lifespan of plastic materials exposed to sunlight.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene-based compounds generally interact with their targets to exert their therapeutic effects . The interaction can involve binding to the target, inhibiting its function, or modulating its activity.
Biochemical Pathways
Thiophene-based compounds have been reported to affect various biochemical pathways related to their therapeutic properties .
Result of Action
Thiophene-based compounds have been reported to exert various therapeutic effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
4-bromo-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS2/c16-12-5-14(21-9-12)15(19)18-7-10-4-11(8-17-6-10)13-2-1-3-20-13/h1-6,8-9H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAAOJHUJMQBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2986802.png)

![(5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2986805.png)
![N-(2-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2986806.png)



![N-[[1-(3-Bromophenyl)cyclopropyl]methyl]-5-formyl-1H-pyrrole-2-carboxamide](/img/structure/B2986817.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2986819.png)
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2986820.png)
![2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B2986821.png)
![(3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2986822.png)
![3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B2986823.png)